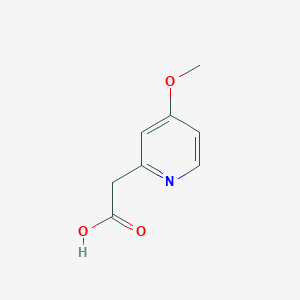

2-(4-Methoxypyridin-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(4-methoxypyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-12-7-2-3-9-6(4-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

InChI Key |

OJOYZINHBJNSHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxypyridin 2 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine (B92270) Acetic Acid Core

A retrosynthetic analysis of 2-(4-Methoxypyridin-2-yl)acetic acid reveals several logical bond disconnections that give rise to plausible synthetic routes. The most apparent disconnection is at the C-C bond between the pyridine ring and the acetic acid moiety. This leads to a 4-methoxypyridin-2-yl synthon and a carboxymethyl synthon.

A primary disconnection strategy involves severing the bond between the pyridine C2 carbon and the adjacent methylene (B1212753) group of the acetic acid side chain. This approach suggests the reaction of a nucleophilic acetate (B1210297) equivalent with an electrophilic 2-substituted 4-methoxypyridine (B45360) or, conversely, the reaction of a nucleophilic 2-picolyl derivative with an electrophilic carboxylating agent.

Another key retrosynthetic pathway involves the formation of the pyridine ring itself as a late-stage step. This would entail the cyclization of acyclic precursors already bearing the necessary functional groups, a common strategy in multicomponent reaction designs.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections, each offering distinct advantages in terms of starting material availability, reaction efficiency, and functional group tolerance.

Exploration of Established Synthetic Pathways for this compound

Several established methodologies for the synthesis of pyridylacetic acid derivatives can be adapted for the preparation of this compound. These methods range from the direct functionalization of pre-existing pyridine rings to the construction of the heterocyclic core through cyclization reactions.

Direct Functionalization Approaches on Pyridine Precursors

The direct C-H functionalization of pyridine derivatives is a highly sought-after transformation as it offers an atom-economical approach to substituted pyridines. For the synthesis of this compound, this would involve the direct introduction of an acetic acid or a precursor moiety at the C2 position of 4-methoxypyridine. While challenging due to the inherent electronic properties of the pyridine ring, transition metal-catalyzed C-H activation has emerged as a powerful tool. For instance, palladium-catalyzed C-H arylation of pyridines is a known process, and similar strategies could be envisioned for the introduction of an acetate equivalent. However, achieving regioselectivity at the C2 position in the presence of a C4-methoxy group can be a significant hurdle.

Alkylation Reactions Involving Pyridine N-Oxides and Acetate Equivalents

A more classical and often more reliable approach involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides are known to be more susceptible to nucleophilic attack, particularly at the C2 and C6 positions. This strategy can be effectively employed for the synthesis of this compound.

The synthesis would commence with the oxidation of 4-methoxypyridine to 4-methoxypyridine N-oxide. This activated intermediate can then react with a suitable acetate equivalent. A common method involves the use of acetic anhydride, which, upon reaction with the N-oxide, can lead to the formation of a 2-acetoxymethyl-4-methoxypyridine intermediate. Subsequent hydrolysis of the acetate ester would then yield the corresponding alcohol, which can be oxidized to the desired carboxylic acid.

Alternatively, the N-oxide can be activated with an electrophilic reagent, followed by the addition of a carbon nucleophile such as the enolate of a malonate ester. Subsequent hydrolysis and decarboxylation of the resulting diester would afford the target acetic acid derivative.

| Step | Reactant | Reagent | Product |

| 1 | 4-Methoxypyridine | m-CPBA or H₂O₂/AcOH | 4-Methoxypyridine N-oxide |

| 2 | 4-Methoxypyridine N-oxide | Acetic Anhydride | 2-Acetoxymethyl-4-methoxypyridine |

| 3 | 2-Acetoxymethyl-4-methoxypyridine | NaOH or HCl (aq) | (4-Methoxypyridin-2-yl)methanol |

| 4 | (4-Methoxypyridin-2-yl)methanol | Oxidizing Agent (e.g., KMnO₄) | This compound |

Multi-Component Reactions (MCRs) for Pyridylacetic Acid Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that could be adapted to form the 4-methoxypyridine core with a pre-installed acetic acid precursor at the 2-position.

A potential MCR approach could involve the condensation of an enamine derived from an acetate equivalent, an α,β-unsaturated carbonyl compound, and an ammonia (B1221849) source. By carefully selecting the starting materials, the 4-methoxy substituent and the acetic acid side chain can be incorporated into the final pyridine product. For instance, a three-component reaction utilizing Meldrum's acid derivatives as nucleophiles with activated pyridine-N-oxides has been reported for the synthesis of substituted 2-(pyridyl)acetic acid derivatives. nih.gov This approach leverages the dual reactivity of Meldrum's acid, first as a nucleophile and then as an electrophile, to facilitate the formation of the acetic acid side chain. nih.gov

Contemporary and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods. These approaches aim to reduce waste, improve efficiency, and utilize milder reaction conditions.

Catalytic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile route to substituted pyridines. To synthesize this compound, a suitable 2-halo-4-methoxypyridine precursor could be coupled with a variety of acetate equivalents.

For example, a Sonogashira coupling of 2-bromo-4-methoxypyridine (B110594) with a protected acetylene, followed by hydration of the alkyne, would yield a ketone that could be further transformed into the acetic acid. A more direct approach would involve a palladium-catalyzed carboxylation reaction. This could entail the reaction of 2-methyl-4-methoxypyridine with carbon monoxide and a suitable oxidizing agent, although controlling the regioselectivity of the initial C-H activation would be critical.

Another powerful palladium-catalyzed method is the coupling of a 2-halopyridine with a Reformatsky reagent or a silyl (B83357) enol ether derived from an acetate. These reactions provide a direct means of forming the crucial C-C bond between the pyridine ring and the acetic acid side chain.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| 2-Bromo-4-methoxypyridine | Ethyl bromoacetate | Pd(OAc)₂ / Ligand | Ethyl 2-(4-methoxypyridin-2-yl)acetate |

| 2-Chloro-4-methoxypyridine (B97518) | Silyl ketene (B1206846) acetal (B89532) of methyl acetate | PdCl₂(dppf) | Methyl 2-(4-methoxypyridin-2-yl)acetate |

| 2-Triflyloxy-4-methoxypyridine | Malonic ester | Pd(PPh₃)₄ | Diethyl 2-(4-methoxypyridin-2-yl)malonate |

Following the cross-coupling reaction, a simple hydrolysis of the resulting ester would yield the final product, this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Green Chemistry Principles in Synthetic Design and Execution

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.gov The application of its 12 principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing routes. researchgate.net Key principles applicable to this context include atom economy, use of safer solvents, energy efficiency, and catalysis over stoichiometric reagents.

Modern approaches to pyridine synthesis increasingly incorporate green methodologies such as one-pot multicomponent reactions, the use of environmentally benign solvents, and microwave- or ultrasound-assisted synthesis. nih.govresearchgate.net For instance, a hypothetical green synthesis of the target compound could involve a one-pot reaction combining three or more simple precursors, catalyzed by a recyclable, heterogeneous catalyst. rsc.orgresearchgate.net This approach would maximize atom economy by incorporating most of the atoms from the reactants into the final product, reduce waste by eliminating the need to isolate intermediates, and lower energy consumption.

The choice of solvent is another cornerstone of green chemistry. biosynce.com Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can significantly reduce environmental impact and operational hazards. Furthermore, designing the synthesis to occur at ambient temperature and pressure, where possible, contributes to energy efficiency.

Below is a comparative table illustrating how a green synthesis approach could improve upon a traditional linear synthesis for a pyridine derivative.

| Metric | Traditional Linear Synthesis | Green One-Pot Synthesis |

| Number of Steps | Multiple (e.g., 4-5 steps) | Single Step |

| Atom Economy | Lower | Higher |

| Solvent Usage | High (multiple workups) | Minimized |

| Catalyst | Stoichiometric reagents | Recyclable catalyst |

| Energy Input | High (multiple heating/cooling cycles) | Lower (e.g., ambient temp or microwave) |

| Waste Generation | High | Low |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for producing complex molecules under mild conditions. While specific enzymatic routes to this compound are not yet established, the prospects are promising based on existing research on related compounds.

A plausible chemoenzymatic approach would involve the chemical synthesis of a stable precursor, such as methyl 2-(4-methoxypyridin-2-yl)acetate, followed by a highly selective enzymatic hydrolysis to yield the final carboxylic acid. Enzymes like lipases, such as the commonly used Novozym 435 (Candida antarctica Lipase B), are well-suited for this transformation. researchgate.netnih.gov These enzymes operate in aqueous systems under mild pH and temperature, avoiding the harsh acidic or basic conditions required for traditional chemical hydrolysis, which could degrade sensitive functional groups on the pyridine ring.

Advantages of a potential chemoenzymatic final step:

High Selectivity: Enzymes can hydrolyze the ester without affecting other parts of the molecule.

Mild Conditions: Reactions typically run at or near room temperature and neutral pH, reducing energy costs and byproduct formation.

Environmental Benignity: The process uses water as a solvent and the enzyme is biodegradable and can often be immobilized and reused. nih.gov

High Purity: The selectivity of the enzyme often leads to a cleaner product, simplifying purification. nih.gov

Recent studies have demonstrated the successful use of Novozym 435 to catalyze the esterification of various nicotinic acids, highlighting the potential of this enzyme class for reactions involving pyridine carboxylic acids and their esters. researchgate.netnih.gov

Optimization of Reaction Conditions and Process Scale-Up for Research Applications

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring reproducibility, particularly when scaling up a synthesis from milligram to gram or kilogram quantities for research purposes.

Key Parameters for Optimization:

Catalyst: Screening different catalysts (e.g., various palladium or iron catalysts for cross-coupling or cyclization reactions) and optimizing the catalyst loading is critical. rsc.orgresearchgate.net

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. A screening of different solvents or solvent mixtures is often necessary.

Temperature: Temperature influences reaction kinetics and byproduct formation. An optimal temperature must be found that provides a reasonable reaction rate without significant decomposition or side reactions.

Concentration: The concentration of reactants can impact reaction order and efficiency.

Reaction Time: Monitoring the reaction over time (e.g., by TLC, LC-MS, or GC-MS) is necessary to determine the point of maximum product formation before side reactions begin to dominate.

The following table provides a hypothetical example of a reaction optimization study for a key step in the synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Toluene | 100 | 12 | 45 |

| 2 | Pd(OAc)₂ (5) | DMF | 100 | 12 | 62 |

| 3 | Pd(OAc)₂ (5) | DMF | 120 | 8 | 75 |

| 4 | PdCl₂(dppf) (2) | DMF | 120 | 6 | 91 |

| 5 | PdCl₂(dppf) (2) | DMF | 140 | 6 | 84 (decomposition observed) |

Process Scale-Up for Research Applications: Scaling a synthesis from a lab bench to a larger pilot or research-scale brings several challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in larger reactors. Efficient heating and cooling systems are required.

Mixing: Ensuring homogenous mixing in a large volume can be difficult and may require specialized mechanical stirrers.

Reagent Addition: The rate of addition for reagents, which may be trivial on a small scale, often needs to be carefully controlled during scale-up to manage reaction temperature and concentration gradients.

Purification: Purification by column chromatography, common in lab-scale synthesis, can be impractical for large quantities. Alternative methods like crystallization, distillation, or extraction become necessary.

Safety: The potential hazards of a reaction are magnified on a larger scale, requiring a thorough safety review and implementation of appropriate control measures.

For fine chemical production, adapting a successful laboratory synthesis for scale-up often involves modifying the procedure to use more practical and safer reagents and solvents, and developing robust purification methods that avoid chromatography. researchgate.net

Reactivity and Reaction Mechanism Investigations of 2 4 Methoxypyridin 2 Yl Acetic Acid

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification, amidation, and decarboxylation reactions.

Esterification and Amidation Reactions for Derivatization

The synthesis of ester and amide derivatives of pyridylacetic acids can be efficiently achieved through three-component reactions. This approach allows for the convenient formation of various derivatives by treating an intermediate with a mixture of an alcohol and a suitable base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. acs.org Similarly, amides can be prepared by reacting the intermediate with the desired amine in toluene, often under microwave irradiation to facilitate the reaction. acs.org This methodology provides a versatile route to a range of functionalized pyridylacetic acid derivatives. acs.orgresearchgate.net

Below is a summary of representative conditions for these transformations:

| Derivative | Reagents and Conditions | Yield (%) |

| Benzyl ester | Benzyl alcohol, KOtBu, THF, room temp. | 73% |

| Allyl ester | Allyl alcohol, KOtBu, THF, room temp. | 75% |

| Primary Amide | Primary amine, Toluene, Microwave (200 °C) | 54-70% |

| Secondary Amide | Secondary amine, Toluene, Microwave (200 °C) | 60-61% |

The data in this table is illustrative and based on general procedures for the derivatization of pyridylacetic acids. acs.orgresearchgate.net

Decarboxylation Pathways and Product Analysis

Pyridylacetic acids, particularly those with the acetic acid group at the 2- or 4-position of the pyridine (B92270) ring, are known to be susceptible to decarboxylation. acs.orgnih.gov This reactivity has been harnessed for synthetic purposes, such as in the decarboxylative functionalization of lithium pyridylacetates. For instance, the reaction of lithium pyridylacetates with an electrophilic trifluoromethylthiolation reagent leads to the formation of trifluoromethyl thioethers. nih.gov This process is believed to proceed through the formation of an N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine intermediate, which then isomerizes to the final product. nih.gov

The general pathway for this decarboxylative functionalization is as follows:

Saponification: The corresponding methyl ester of the pyridylacetic acid is treated with a base like lithium hydroxide (B78521) (LiOH) to form the lithium pyridylacetate salt. nih.gov

Electrophilic Attack and Decarboxylation: An electrophilic reagent attacks the nitrogen atom of the pyridine ring, which promotes the decarboxylation and formation of a dihydropyridine (B1217469) intermediate. nih.gov

Isomerization: The intermediate subsequently isomerizes to yield the functionalized methylpyridine product. nih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring in 2-(4-Methoxypyridin-2-yl)acetic acid is an electron-deficient heterocycle, but its reactivity is significantly influenced by the presence of the activating methoxy (B1213986) group and the deactivating carboxylic acid group.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effect of existing substituents on the aromatic ring is crucial in determining the position of the incoming electrophile. Electron-donating groups (EDGs) activate the ring and are typically ortho, para-directors, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors. wikipedia.org

The directing effects of these functional groups are summarized below:

| Functional Group | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -CH₂COOH (Acetic Acid) | Deactivating | meta |

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyridines, especially when the ring is substituted with a good leaving group, such as a halogen, and activated by electron-withdrawing groups. nih.govscranton.edu The synthesis of aminopyridines can be achieved through the nucleophilic amination of methoxypyridines using reagents like sodium hydride (NaH) in the presence of lithium iodide (LiI). ntu.edu.sg This method allows for amination at the C2- or C4-positions without the need for an additional electron-withdrawing group. ntu.edu.sg

The synthesis of this compound could potentially be achieved via an SNAr reaction on a suitable halogenated precursor, such as a 2-chloro-4-methoxypyridine (B97518) derivative, with a nucleophile that can be subsequently converted to the acetic acid side chain. For example, a copper-catalyzed amidation of 2-chloro-pyridines provides a route to N-(2-pyridin-2-yl)-amides. rsc.org

Metal-Mediated Transformations and Ligand Exchange Processes

The presence of both a pyridine nitrogen and a carboxylate group makes this compound a versatile ligand in coordination chemistry. dergipark.org.tr Pyridine carboxylates are known to coordinate with a variety of metal ions, often forming five-membered rings by bonding through the carboxylate oxygen and the pyridine nitrogen. dergipark.org.tr

The coordination behavior of similar pyridine-based ligands has been studied extensively. For example, pyridine-2-carboxylic acid and its derivatives have been shown to form complexes with various transition metals. dergipark.org.trnih.gov In many of these complexes, the pyridine-carboxylate ligand coordinates to the metal ion as a bidentate ligand. dergipark.org.tr The resulting metal complexes can exhibit interesting structural features and biological activities. researchgate.net The specific coordination mode and the nuclearity of the resulting metal complexes depend on the nature of the metal ion and the reaction conditions. researchgate.net

| Ligand Type | Metal Ions | Common Coordination Modes |

| Pyridine-Carboxylic Acids | Mn(II), Ni(II), Cu(II) | Bidentate (N, O-coordination) |

| Naphthalene-Based Acetic Acids | Various transition metals | Bridging, Chelating |

| Pyridine-2,6-dithiocarboxylic Acid | Fe(II), Zn(II) | Bidentate (S, S-coordination) |

This table provides examples of coordination complexes formed by related ligand structures.

Influence of the Methoxy Group on Electronic and Steric Reactivity

The presence of a methoxy group at the 4-position of the pyridine ring in this compound significantly modulates the electronic and steric properties of the molecule, thereby influencing its reactivity. The methoxy group, an oxygen-containing substituent, exerts both inductive and resonance effects.

Electronically, the oxygen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I effect). However, and more significantly, the lone pairs of electrons on the oxygen atom can be delocalized into the pyridine ring through resonance, exerting a strong electron-donating effect (+M effect). In the case of the 4-methoxy substituent, this resonance effect is particularly pronounced at the ortho and para positions relative to the methoxy group. This increased electron density makes the pyridine ring more susceptible to electrophilic attack at the 3- and 5-positions.

Conversely, the electron-donating nature of the methoxy group increases the electron density on the nitrogen atom of the pyridine ring, which in turn enhances its basicity compared to unsubstituted pyridine. However, the position of the methoxy group is crucial. While a 2-methoxy group can decrease the basicity of the pyridine nitrogen due to both inductive effects and steric hindrance of the nitrogen's lone pair, a 4-methoxy group primarily enhances basicity through its resonance effect. nih.gov This enhanced basicity can influence reactions where the pyridine nitrogen acts as a nucleophile or a base.

From a steric perspective, the methoxy group is relatively small and its position at the 4-position, remote from the acetic acid side chain at the 2-position, means it exerts minimal steric hindrance on reactions involving the carboxylic acid group. However, it can sterically influence reactions occurring at the adjacent 3- and 5-positions of the pyridine ring.

The interplay of these electronic and steric factors is crucial in determining the regioselectivity and rate of various reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, the pyridine ring is generally electron-deficient and susceptible to attack at the 2-, 4-, and 6-positions. echemi.com The electron-donating methoxy group at the 4-position would deactivate the ring towards nucleophilic attack at this position.

| Effect | Description | Influence on Reactivity |

|---|---|---|

| Electronic | ||

| Inductive Effect (-I) | Electron-withdrawing effect of the oxygen atom. | Minor deactivation of the ring. |

| Resonance Effect (+M) | Electron-donating effect from the oxygen lone pairs. | Strong activation of the ring towards electrophilic substitution at positions 3 and 5. Increased basicity of the pyridine nitrogen. |

| Steric | ||

| Steric Hindrance | Minimal steric hindrance at the 2-position acetic acid side chain. | Can influence the approach of reagents to the adjacent 3- and 5-positions. |

Mechanistic Studies of Key Synthetic and Derivatization Reactions

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is fundamental to understanding the reaction mechanisms of this compound. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. wikipedia.org Intermediates, on the other hand, are relatively more stable species that are formed in one step of a reaction and consumed in a subsequent step.

For instance, in the esterification of this compound with an alcohol under acidic conditions, the reaction proceeds through a series of intermediates. The first step involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to form the ester. The highest energy point along this reaction coordinate represents the transition state.

In reactions involving the pyridine ring, such as electrophilic aromatic substitution, the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is a key step. The stability of this intermediate is influenced by the substituents on the ring. The 4-methoxy group in this compound can effectively stabilize the positive charge in the sigma complex through resonance when the electrophile attacks the 3- or 5-position, thus lowering the activation energy for substitution at these positions.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of transition states and intermediates, providing valuable insights into reaction pathways that may be difficult to obtain experimentally.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of a reaction refers to its rate, while thermodynamics describes the energy changes that occur during the reaction and the position of equilibrium. For reactions involving this compound, both aspects are crucial for optimizing reaction conditions and yields.

The rate of a reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature. Reactions with lower activation energies proceed at a faster rate. The electronic properties of the 4-methoxy group can influence the activation energy of reactions. For example, by donating electron density, it can stabilize the transition state of electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate.

Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The equilibrium constant (Keq) of a reversible reaction is related to ΔG and indicates the relative concentrations of reactants and products at equilibrium. mdpi.com In the esterification of this compound, for instance, the position of the equilibrium can be shifted towards the product side by removing water, one of the products, from the reaction mixture.

| Parameter | Description | Influence of 4-Methoxy Group |

|---|---|---|

| Kinetic | ||

| Rate Constant (k) | A measure of the reaction rate. | Generally increased for electrophilic aromatic substitution due to stabilization of the transition state. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Lowered for electrophilic attack at the 3- and 5-positions. |

| Thermodynamic | ||

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Can be influenced by the stability of reactants and products. |

| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Affected by the relative stability of reactants and products. |

Derivatization and Analog Synthesis of 2 4 Methoxypyridin 2 Yl Acetic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-(4-Methoxypyridin-2-yl)acetic acid is readily converted into a variety of ester and amide derivatives through standard condensation reactions.

Esterification is typically achieved by reacting the acid with an appropriate alcohol under acidic conditions (e.g., using sulfuric acid or hydrogen chloride as a catalyst) or by using coupling agents. For instance, methyl 2-(4-methoxypyridin-2-yl)acetate is a common derivative synthesized for further modifications or as a final product.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This process often requires the activation of the carboxylic acid group, which can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. A diverse library of amide derivatives can be generated by varying the amine component, which is a common strategy in the development of bioactive molecules.

| Derivative Type | Reagents | Product Example |

| Ester | Methanol, H₂SO₄ | Methyl 2-(4-methoxypyridin-2-yl)acetate |

| Amide | Benzylamine, EDC, HOBt | N-Benzyl-2-(4-methoxypyridin-2-yl)acetamide |

Structural Modifications on the Pyridine (B92270) Ring

Alterations to the pyridine ring of this compound are crucial for fine-tuning the electronic and steric properties of the molecule.

The pyridine ring can undergo electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards this type of reaction. However, the methoxy (B1213986) group at the 4-position acts as an activating group, directing incoming electrophiles to the positions ortho to it (i.e., the 3- and 5-positions).

Halogenation, such as chlorination or bromination, can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), leading to the formation of 3-halo or 3,5-dihalo derivatives. These halogenated intermediates are valuable as they can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce alkyl, aryl, or other groups.

The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting 2-(4-methoxy-1-oxido-pyridin-2-yl)acetic acid exhibits altered electronic properties and can serve as a precursor for further functionalization, as the N-oxide group can facilitate certain substitution reactions on the pyridine ring.

Conversely, reduction of the pyridine ring to a piperidine (B6355638) ring can be accomplished through catalytic hydrogenation, for example, using hydrogen gas with a platinum or palladium catalyst. This transformation significantly alters the geometry and basicity of the molecule, converting the flat, aromatic pyridine ring into a flexible, saturated piperidine scaffold.

Preparation of Pyridylacetic Acid Analogs with Varied Methoxy Group Positions or Substituents

The synthesis of structural isomers and analogs of this compound, where the methoxy group is located at different positions (e.g., 3-, 5-, or 6-position) or replaced by other substituents, allows for a systematic exploration of structure-activity relationships in various contexts.

The synthesis of these analogs generally requires starting from appropriately substituted pyridine precursors. For example, to obtain 2-(3-methoxypyridin-2-yl)acetic acid, one would typically start with a 2-methyl-3-methoxypyridine derivative, which can then be functionalized at the methyl group to introduce the acetic acid side chain. The specific synthetic route is highly dependent on the desired substitution pattern on the pyridine ring.

| Analog | Potential Precursor |

| 2-(3-Methoxypyridin-2-yl)acetic acid | 2-Methyl-3-methoxypyridine |

| 2-(5-Methoxypyridin-2-yl)acetic acid | 2-Methyl-5-methoxypyridine |

| 2-(6-Methoxypyridin-2-yl)acetic acid | 2-Chloro-6-methoxypyridine |

Design and Synthesis of Conjugates and Hybrid Molecules

This compound serves as a valuable scaffold for the creation of conjugate and hybrid molecules, where it is covalently linked to another distinct molecular entity to combine their respective properties. The carboxylic acid handle is typically used for this purpose, allowing it to be coupled with other molecules containing, for example, an amine or hydroxyl group.

An example of this approach is the synthesis of molecules where the 2-(4-methoxypyridin-2-yl)acetamide unit is linked to other heterocyclic systems. These hybrid structures are often designed to interact with multiple biological targets or to possess enhanced properties compared to the individual components.

Formation of Complex Scaffolds Incorporating the this compound Unit

Beyond simple derivatization, this compound can be incorporated as a key structural element within larger, more complex molecular scaffolds. Its bifunctional nature (a nucleophilic pyridine ring and an electrophilic carboxylic acid group after activation) allows it to participate in a variety of ring-forming and multicomponent reactions.

For instance, it can be used as a building block in the synthesis of fused heterocyclic systems. The acetic acid side chain can be elaborated and then cyclized with the pyridine nitrogen or another substituent on the ring to form bicyclic structures, which are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.

Role As a Chemical Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Pyridylacetic acid derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. nih.govrsc.orgnih.gov The 2-(4-Methoxypyridin-2-yl)acetic acid molecule is a suitable starting material for constructing fused bicyclic systems such as indolizidines and quinolizidines.

The synthesis typically involves the functionalization of the carboxylic acid group, followed by cyclization reactions. For instance, the acid can be converted into an ester or amide, which then serves as an electrophilic partner in intramolecular reactions. The pyridine (B92270) nitrogen can act as a nucleophile, or the alpha-carbon of the acetic acid moiety can be functionalized to participate in ring-closing strategies. The presence of the methoxy (B1213986) group at the 4-position electronically modifies the pyridine ring, influencing its reactivity in these transformations.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Methyl 2-(4-methoxypyridin-2-yl)acetate | Dieckmann Condensation | Substituted Indolizidinone |

| 2-(4-Methoxypyridin-2-yl)acetyl Chloride | Friedel-Crafts Acylation | Fused Pyridine Ketones |

| N-alkyl-2-(4-methoxypyridin-2-yl)acetamide | Bischler-Napieralski type reaction | Dihydroindolizidinium salts |

Application in Ligand Design for Coordination Chemistry

The structure of this compound is ideally suited for applications in coordination chemistry. The pyridine nitrogen atom and the carboxylate group can act in concert as a bidentate ligand, binding to a central metal ion to form a stable five-membered chelate ring. Such N,O-donor ligands are of great interest for stabilizing various metal oxidation states and for creating complexes with specific geometries and electronic properties. sciencepublishinggroup.com

The 4-methoxy group acts as an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen, potentially leading to stronger coordination bonds with metal cations compared to unsubstituted pyridylacetic acid.

Metal complexes of this ligand would typically be synthesized by reacting it, often in its deprotonated (carboxylate) form, with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (ligand-to-metal ratio) can be varied to produce complexes with different coordination numbers and geometries, such as octahedral or tetrahedral. researchgate.net Research on related pyridine-carboxylate ligands shows the formation of both mononuclear complexes, where a single metal ion is coordinated, and polynuclear structures, where the ligand bridges multiple metal centers. researchgate.net

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Likely Coordination Geometry |

|---|---|---|

| Copper(II) | 1:2 | Distorted Octahedral |

| Zinc(II) | 1:2 | Tetrahedral |

| Cobalt(II) | 1:2 | Octahedral or Tetrahedral |

| Iron(III) | 1:3 | Octahedral |

Metal complexes are at the heart of catalysis, and those derived from pyridine-based ligands have found extensive use in a variety of organic transformations. mdpi.com Complexes featuring this compound as a ligand could potentially be explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties imparted by the methoxy group and the defined steric environment around the metal center could be tuned to achieve high catalytic activity and selectivity.

In organometallic chemistry, the ligand could be used to stabilize organometallic fragments, enabling the study of reaction mechanisms or the isolation of reactive intermediates. The robust nature of the pyridyl-carboxylate chelate makes it suitable for use under a range of reaction conditions.

Intermediate in the Construction of Advanced Organic Scaffolds

Beyond simple heterocycles, this compound can serve as an intermediate in the multi-step synthesis of advanced organic scaffolds. The carboxylic acid functionality is a versatile handle that can be converted into a wide range of other functional groups (e.g., amides, esters, alcohols, ketones). This allows for its integration into larger, more complex molecules through various coupling and condensation reactions. For example, the synthesis of pyridylacetic acid derivatives via three-component reactions has been reported, highlighting the utility of this class of compounds as versatile synthetic platforms. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for designing self-assembling systems. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming predictable patterns like the carboxylic acid dimer synthon. mdpi.com The pyridine nitrogen is a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions. nih.govresearchgate.net These combined interactions can guide the spontaneous assembly of molecules into well-ordered, one-, two-, or three-dimensional supramolecular architectures, such as tapes, sheets, or porous networks.

Potential in Material Science as a Monomer or Precursor

In material science, there is a continuous search for novel monomers and precursors to create functional materials with tailored properties. As a bifunctional molecule (containing both a carboxylic acid and a modifiable pyridine ring), this compound could potentially be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides via reactions involving its carboxylic acid group. The resulting polymers would feature pendant methoxypyridine units along the backbone, which could be used to influence the material's properties, such as thermal stability, solubility, or its ability to coordinate metal ions.

Advanced Spectroscopic and Analytical Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including 2D techniques like COSY and NOESY, is a cornerstone for the structural elucidation of organic molecules. For a compound like 2-(4-Methoxypyridin-2-yl)acetic acid, ¹H NMR would provide information on the chemical environment of protons on the pyridine (B92270) ring and the methylene (B1212753) group. ¹³C NMR would identify the carbon skeleton. 2D NMR experiments would be crucial for assigning specific resonances and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, aiding in conformational analysis.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula (C₈H₉NO₃). Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, providing structural information based on the observed fragment ions. Common fragmentation pathways for such a molecule could include the loss of the carboxylic acid group (CO₂H) or cleavage of the acetic acid side chain.

A data table of expected fragments is speculative without experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify functional groups within a molecule. For this compound, characteristic vibrational modes would include:

O-H stretch from the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1730 cm⁻¹.

C-O stretch of the methoxy (B1213986) group and carboxylic acid.

C=C and C=N stretching vibrations from the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring, methylene, and methoxy groups.

A data table of specific vibrational frequencies requires experimental spectra.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the crystal lattice.

No crystallographic data for this compound is currently deposited in crystallographic databases.

Chromatographic and Separation Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are vital for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, would be a standard method to determine the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The retention time and peak purity could be established.

Gas Chromatography-Mass Spectrometry (GC-MS) would likely require derivatization of the carboxylic acid group to increase its volatility before analysis.

Specific parameters such as retention times and mobile phase compositions would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 2 4 Methoxypyridin 2 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules like 2-(4-Methoxypyridin-2-yl)acetic acid. A typical study would involve optimizing the molecule's geometry to find its lowest energy state.

Following optimization, calculations would be performed to determine key electronic parameters. These often include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: These calculations would map the electron density across the molecule, identifying electron-rich and electron-poor regions. This is visualized through molecular electrostatic potential (MEP) maps, which indicate sites susceptible to electrophilic or nucleophilic attack.

Mulliken Atomic Charges: This analysis would assign partial charges to each atom in the molecule, helping to understand the intramolecular charge distribution and polar nature of specific bonds.

While studies on related compounds like 4-methoxypicolinic acid have utilized DFT to explore solvent effects on electronic properties, specific HOMO-LUMO values and MEP maps for this compound are not documented in existing literature. rsc.orgbldpharm.com

Conformational Analysis and Energy Landscape Mapping

The flexible acetic acid side chain and its rotational freedom relative to the pyridine (B92270) ring mean that this compound can exist in multiple conformations. Conformational analysis is a computational method used to identify these different spatial arrangements (conformers) and their relative energies.

Researchers would systematically rotate the key dihedral angles—such as the bond connecting the methylene (B1212753) group to the pyridine ring and the bonds within the carboxylic acid group—to map the potential energy surface. This process identifies local energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. Such studies, performed for molecules like 5-acetic acid hydantoin, have revealed numerous stable conformers, with energy differences that influence which shape is most likely to be present under specific conditions. aablocks.comnih.gov For this compound, this analysis would be critical for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying how a molecule behaves over time, particularly in a solvent like water. An MD simulation of this compound would model the molecule and a large number of solvent molecules, calculating the forces between all atoms and tracking their movements over a set period.

This approach would provide insights into:

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute, forming a solvation shell.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the carboxylic acid group and water, or between the pyridine nitrogen and water.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

MD simulations are essential for bridging the gap between the static picture from quantum calculations and the dynamic reality of chemical systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be used to interpret experimental spectra. For this compound, this would typically involve:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These predicted spectra are invaluable for assigning peaks in experimentally measured spectra.

NMR Spectra: It is possible to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. Comparing these predicted shifts to experimental data helps confirm the molecule's structure. Studies on similar molecules have demonstrated good correlation between computed and experimental vibrational and NMR data.

No specific computational spectroscopic studies for this compound have been published to allow for a direct comparison with experimental data.

Computational Exploration of Reaction Mechanisms and Pathways

Theoretical chemistry can be used to explore how a molecule is formed or how it reacts. For this compound, this could involve:

Synthesis Pathway Analysis: Investigating the step-by-step mechanism of its synthesis. This involves identifying intermediates and transition states, and calculating the activation energies for each step to determine the most likely reaction pathway.

Reactivity Studies: Simulating its behavior in potential reactions, such as its decarboxylation. Computational studies on the related 2,2-di(pyridin-2-yl)acetic acid have explored the competition between tautomerization and decarboxylation pathways. Such an analysis for this compound would clarify its chemical stability and reactivity.

Molecular Docking and Ligand-Target Interaction Profiling (In Vitro Biochemical Systems)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. The process involves placing the ligand into the binding site of a protein in various orientations and conformations and using a scoring function to estimate the binding affinity for each pose.

A typical docking study would:

Identify a protein target of interest.

Prepare the 3D structures of both the protein and the ligand.

Perform the docking simulation to generate potential binding poses.

Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site.

This information is fundamental in drug discovery for predicting a compound's potential biological activity and for guiding the design of more potent molecules. While docking is a common procedure, no studies have been published that specifically profile the interactions of this compound with any biological targets.

Academic Research Applications Beyond Direct Synthesis Non Clinical Focus

Investigation as a Scaffold for Chemo- and Biosensors

While direct and extensive research on 2-(4-Methoxypyridin-2-yl)acetic acid as a primary scaffold for chemo- and biosensors is not widely documented, its chemical functionalities suggest a strong potential for such applications. The pyridine (B92270) nitrogen and the carboxylic acid group can act as binding sites for metal ions and other analytes. The methoxy (B1213986) group can modulate the electronic properties and solubility of the molecule, which are critical parameters in sensor design.

The development of sensors often involves the immobilization of a recognition element onto a transducer. The carboxylic acid group of this compound provides a convenient handle for covalent attachment to surfaces, nanoparticles, or polymers. The pyridine ring, with its aromatic system, can participate in π-π stacking interactions, further enhancing its utility in the construction of sensitive and selective sensing platforms. Future research may explore the derivatization of this scaffold to create novel fluorescent or colorimetric sensors for environmental or biological monitoring.

Role in the Development of Novel Catalytic Systems

The application of this compound and its derivatives in the development of novel catalytic systems is an emerging area of interest. The pyridine nitrogen atom can coordinate with transition metals to form organometallic complexes. These complexes can exhibit catalytic activity in a variety of organic transformations. The acetic acid moiety can influence the solubility and stability of the catalyst and may also participate in the catalytic cycle through proton transfer or by acting as a secondary coordination site.

Although specific examples of catalytic systems based solely on this compound are limited in the current literature, the broader class of picolinic acid derivatives (pyridine-2-carboxylic acids) has been successfully employed as ligands in catalysis. The electronic and steric properties of the 4-methoxy substituent in this compound could offer unique advantages in tuning the reactivity and selectivity of metal-based catalysts for reactions such as cross-coupling, oxidation, and hydrogenation. Further exploration in this area could lead to the discovery of efficient and sustainable catalytic processes.

Biological Target Interaction Studies (In Vitro Biochemical Assays)

The interaction of this compound and its close analogs with biological targets has been a subject of investigation in in vitro biochemical assays. These studies provide valuable insights into the molecule's potential as a modulator of enzyme and receptor activity.

Research has demonstrated that a compound identified as "compound 4" in a medicinal chemistry study, which corresponds to this compound, exhibits binding affinity for metabotropic glutamate receptors (mGluRs), specifically mGlu2 and mGlu3. guidetopharmacology.org These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity in the central nervous system. The binding affinity of this compound was determined using a FRET assay, revealing a pKi of 6.1 for the human mGlu2 receptor, which corresponds to a Ki of 800 nM. guidetopharmacology.org

| Receptor | Assay Type | Parameter | Value | Unit |

| Human mGlu2 | Binding Affinity (FRET) | pKi | 6.1 | |

| Human mGlu2 | Binding Affinity (FRET) | Ki | 800 | nM |

This data is for a compound identified as "compound 4" in the cited literature, which is this compound. guidetopharmacology.org

In addition to its binding affinity, this compound has been shown to have modulatory effects on the function of metabotropic glutamate receptors in biochemical systems. In a Ca2+ functional assay, the compound acted as a negative allosteric modulator (NAM) at the human mGlu2 receptor with a pIC50 of 6.0 (IC50 of 1000 nM). guidetopharmacology.org Conversely, at the human mGlu3 receptor, it displayed positive allosteric modulator (PAM) activity with a pEC50 of 4.98 (EC50 of 10400 nM). guidetopharmacology.org This dual activity highlights the compound's potential as a tool for studying the pharmacology of mGluRs and as a lead for the development of selective modulators.

| Receptor | Functional Activity | Parameter | Value | Unit |

| Human mGlu2 | Negative Allosteric Modulator (Ca2+ assay) | pIC50 | 6.0 | |

| Human mGlu2 | Negative Allosteric Modulator (Ca2+ assay) | IC50 | 1000 | nM |

| Human mGlu3 | Positive Allosteric Modulator (Ca2+ assay) | pEC50 | 4.98 | |

| Human mGlu3 | Positive Allosteric Modulator (Ca2+ assay) | EC50 | 10400 | nM |

This data is for a compound identified as "compound 4" in the cited literature, which is this compound. guidetopharmacology.org

Exploration in Agricultural Chemical Research (focused on synthetic approaches)

In the field of agricultural chemical research, there is an ongoing effort to develop new and effective herbicides, fungicides, and pesticides. While specific studies detailing the use of this compound as an agrochemical are not prominent, the synthesis of related pyridine and acetic acid derivatives is a common strategy. The structural features of this compound, particularly the substituted pyridine ring, are found in some commercial herbicides.

Synthetic approaches to access this and similar scaffolds are of interest to agricultural chemists. General methods for the synthesis of pyridinyl acetic acids often involve the oxidation of a corresponding 2-methylpyridine derivative or the introduction of the acetic acid side chain via cross-coupling reactions. For example, a palladium-catalyzed coupling of a halopyridine with a suitable acetic acid equivalent could be a viable route. smolecule.com The development of efficient and scalable synthetic routes to this compound and its analogs would facilitate the exploration of their potential herbicidal or plant growth regulatory activities.

Design of Probes for Chemical Biology Research

While direct applications of "this compound" in the design of chemical biology probes are not extensively documented in publicly available research, the broader class of pyridine-based carboxamides and acetic acids serves as a valuable scaffold for the development of such tools. These probes are instrumental in studying biological systems at the molecular level, without a primary focus on therapeutic outcomes. The design of these probes often involves modifying a core structure that has an affinity for a biological target to incorporate reporter tags or reactive groups.

A pertinent example of this approach is the development of an affinity-based biotinylated probe for Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies and autoimmune diseases. nih.gov This research showcases how a pyridine carboxamide scaffold, structurally related to "this compound," can be engineered into a sophisticated chemical tool for pharmacodynamic studies. nih.gov

The developed probe, 2-[(4-{4-[5-(1-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3,6,9,12-tetraoxapentadecan-15-amido)pentanoyl]piperazine-1-carbonyl}phenyl)amino]-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide , was designed for use in Btk occupancy assays. nih.gov These assays are crucial for determining the extent to which a drug candidate engages with its molecular target within a biological system. nih.gov

The design of this probe incorporates several key features:

A Pyridine Carboxamide Scaffold: This core structure provides the necessary framework for binding to the target protein, Btk.

A Biotin Tag: The biotin molecule allows for the detection and quantification of the probe-protein complex through its high-affinity interaction with streptavidin.

A Covalent Reactive Group: The prop-2-enoyl group enables the probe to form a covalent bond with a specific cysteine residue (Cys481) in the Btk active site, ensuring stable and irreversible binding. nih.gov

This affinity-based probe has been successfully utilized in preclinical research to assess the therapeutic efficacy of Btk inhibition in mouse models of lupus. nih.gov The ability to quantify target occupancy provides valuable data to guide the selection of appropriate dosages and to correlate target engagement with therapeutic outcomes in a research setting. nih.gov

Below is a table summarizing the key characteristics of the affinity-based probe for Btk.

| Feature | Description | Reference |

| Scaffold | Pyridine carboxamide | nih.gov |

| Target | Bruton's tyrosine kinase (Btk) | nih.gov |

| Reporter Tag | Biotin | nih.gov |

| Reactive Group | Prop-2-enoyl | nih.gov |

| Application | Btk occupancy assays in preclinical studies | nih.gov |

This example illustrates the potential of pyridine-based molecules, such as "this compound," to serve as foundational structures for the creation of chemical probes. By appending functional moieties like biotin or fluorescent dyes, these core scaffolds can be transformed into powerful tools for investigating complex biological processes in a non-clinical research context.

Mentioned Compounds

Future Research Directions and Emerging Paradigms for 2 4 Methoxypyridin 2 Yl Acetic Acid Research

Development of Novel and Atom-Economical Synthetic Strategies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, yet traditional methods often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. ijpsonline.com Future research will prioritize the development of novel, efficient, and atom-economical synthetic routes to 2-(4-Methoxypyridin-2-yl)acetic acid.

Key areas of focus will include:

C-H Activation: Direct functionalization of the pyridine (B92270) core via C-H activation is a highly sought-after strategy that minimizes the need for pre-functionalized starting materials, thus improving step economy. researchgate.netresearchgate.net Future efforts will likely target the development of catalysts that can selectively activate specific C-H bonds on the pyridine ring, allowing for a more direct and efficient assembly of the target molecule.

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. nih.gov Designing a convergent MCR for this compound would significantly streamline its synthesis, offering advantages in terms of efficiency, cost-effectiveness, and environmental impact. nih.govmdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could enable more efficient and reproducible production.

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), reusable catalysts, and microwave-assisted synthesis are central tenets of green chemistry that are increasingly being applied to pyridine synthesis. ijpsonline.comnih.govbhu.ac.in

| Synthetic Strategy | Key Advantages | Potential for this compound |

|---|---|---|

| C-H Activation | High atom economy, reduced number of synthetic steps, access to novel derivatives. researchgate.net | Direct introduction of the acetic acid moiety onto a 4-methoxypyridine (B45360) scaffold. |

| Multicomponent Reactions (MCRs) | Increased efficiency, convergent synthesis, reduced waste, rapid library generation. nih.gov | One-pot synthesis from simple, commercially available precursors. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, improved reproducibility. | Large-scale, automated production with high purity. |

| Green Catalysis | Use of eco-friendly and reusable catalysts, milder reaction conditions, reduced environmental impact. bhu.ac.in | Development of a sustainable manufacturing process. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity. ijpsonline.comjscimedcentral.com While reactions at the C2, C4, and C6 positions are relatively common, future research on this compound will aim to uncover and exploit less conventional reactivity patterns.

Emerging areas include:

Meta-C-H Functionalization: Selective functionalization at the C3 and C5 positions of the pyridine ring remains a significant challenge. researchgate.netphys.org Developing methodologies to achieve meta-selective derivatization of this compound would open up new avenues for creating structurally diverse analogs with potentially novel properties. A recent strategy involves temporary de-aromatization of the pyridine ring to reverse its electronic properties, allowing for functionalization at the otherwise difficult-to-access meta-position. phys.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Applying this technology to this compound could enable previously inaccessible transformations, such as radical additions or cross-coupling reactions, without the need for harsh reagents. researchgate.net

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening of the pyridine core followed by rearrangement or trapping with other reagents could lead to the synthesis of entirely new heterocyclic systems, expanding the chemical space accessible from this starting material.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is planned and executed. jetir.orgbohrium.com For this compound, AI and machine learning (ML) can serve as powerful predictive tools.

Future applications in this domain include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, ranked synthetic routes. acs.orgpf-media.co.ukengineering.org.cn These algorithms, trained on vast databases of chemical reactions, can identify both conventional and novel disconnection strategies, potentially uncovering more efficient pathways than those devised by human chemists alone. acs.orgcas.org

Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of a reaction based on the starting materials, reagents, and conditions. arxiv.org This could significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis of this compound and its derivatives.

Discovery of Novel Analogs: By combining predictive synthesis models with virtual screening algorithms, researchers can design and prioritize new analogs of this compound with desired properties, accelerating the discovery of new functional molecules. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are routine for structural confirmation, advanced methods are needed to understand the dynamic behavior of this compound in solution and in complex environments. tandfonline.comresearchgate.netnih.gov

Future research should leverage:

2D and Multidimensional NMR Spectroscopy: Techniques like NOESY and EXSY can provide insights into the through-space interactions and dynamic exchange processes, respectively, helping to elucidate the molecule's conformational preferences and intermolecular interactions.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as transient absorption spectroscopy, can be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in materials science.

In-situ Reaction Monitoring: Spectroscopic techniques coupled with reaction vessels (e.g., ReactIR, in-situ NMR) allow for real-time monitoring of reaction progress. This provides valuable kinetic data that can be used to understand reaction mechanisms and optimize conditions for the synthesis of this compound.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| 2D NMR (NOESY, COSY, HSQC) | Detailed structural connectivity, spatial proximity of atoms, conformational analysis. mdpi.com | Unambiguous assignment of protons and carbons; determination of preferred solution-state conformation. |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetime, quantum yields, energy transfer dynamics. | Characterizing photophysical properties for potential use in sensors or optical materials. researchgate.net |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of transient intermediates. | Mechanistic investigation of synthetic transformations and process optimization. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, intermolecular packing. jscimedcentral.comnih.govrsc.org | Definitive structural proof and understanding of crystal packing forces. |

Expanding Applications in Multidisciplinary Research Areas (excluding clinical human trials)

The unique combination of a pyridine ring, a methoxy (B1213986) group, and an acetic acid side chain makes this compound a versatile scaffold for applications beyond traditional organic chemistry.

Promising multidisciplinary avenues include:

Materials Science: Pyridine-containing polymers have been investigated for various applications. nih.govacs.org The functional groups on this compound could be used to synthesize novel polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, or as adsorbents for environmental remediation. nih.gov

Agrochemicals: The pyridine core is a common motif in herbicides and fungicides. tandfonline.com this compound and its derivatives could be screened for potential agrochemical activity.

Medicinal Chemistry Research (Preclinical): As a building block, this compound could be crucial in synthesizing more complex molecules for drug discovery programs. For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators for preclinical Alzheimer's disease research. nih.gov The acetic acid handle provides a convenient point for further chemical modification and conjugation.

Addressing Synthetic and Methodological Challenges in Complex Pyridine Chemistry

Despite decades of research, the synthesis and functionalization of pyridines remain challenging. researchgate.netresearchgate.net The electron-deficient nature of the ring can deactivate it towards electrophilic substitution and the nitrogen atom can coordinate to metal catalysts, often inhibiting their activity—a phenomenon known as the "2-pyridyl problem" in cross-coupling reactions. researchgate.netnih.gov

Future progress for a molecule like this compound will depend on overcoming these fundamental hurdles:

Regioselectivity: Gaining precise control over which position of the pyridine ring reacts is a persistent challenge. nih.govnih.gov New catalytic systems and directing group strategies are needed to reliably functionalize the less reactive C3 and C5 positions.

Catalyst Inhibition: Developing robust catalysts that are not poisoned by the pyridine nitrogen is essential for expanding the scope of cross-coupling and C-H activation reactions.

Functional Group Tolerance: Synthetic methods must be developed that are tolerant of the existing methoxy and carboxylic acid functionalities, avoiding the need for cumbersome protection-deprotection sequences.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials, and other molecular sciences.

Q & A

Q. What synthetic methodologies are recommended for 2-(4-Methoxypyridin-2-yl)acetic acid?

Methodological Answer: Synthesis typically involves constructing the pyridine core followed by functionalization. A multi-step approach may include:

Core Formation : Condensation of 2-aminopyridine derivatives with aldehydes under acidic conditions to form the pyridopyrimidine backbone .

Functionalization : Introduction of the methoxy group via nucleophilic substitution or O-methylation.

Acetic Acid Moiety : Coupling via alkylation or thioether linkages, using reagents like bromoacetic acid in aqueous basic conditions .

Key Considerations : Optimize reaction pH (neutral to mildly basic) and temperature (room temperature to 80°C) to avoid side reactions with strong acids/alkalis .

Q. How should researchers characterize this compound spectroscopically and crystallographically?

Methodological Answer:

- Spectroscopy :

- NMR : Analyze methoxy protons (δ ~3.8–4.0 ppm) and pyridyl protons (δ ~6.5–8.5 ppm).

- IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Crystallography :

| Parameter | Value (Å/°) |

|---|---|

| C–O (methoxy) | 1.36–1.42 |

| C–C (aromatic) | 1.38–1.42 |

| Hydrogen Bond (O–H⋯O) | 2.60–2.70 |

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable under dry, inert atmospheres. Avoid heat (>40°C) and moisture to prevent hydrolysis of the methoxy or acetic acid groups .

- Incompatibilities : Reacts with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) .

- Storage : –20°C in airtight containers with desiccants.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

Q. How to resolve contradictions in biological activity data during assays?

Methodological Answer:

- Experimental Design :

- Case Study : Pyridine derivatives show variable IC₅₀ due to thioether group reactivity; pre-equilibrate compounds in assay media .

Q. What crystallographic challenges arise, and how are they addressed?

Methodological Answer:

- Challenges :

- Best Practices :

Q. How to optimize reaction conditions for large-scale synthesis without commercial protocols?

Methodological Answer:

- Key Parameters :

- Solvent : Use polar aprotic solvents (e.g., DMF) for pyridine coupling; switch to ethanol for precipitation .

- Catalysis : Pd/C or CuI for cross-coupling steps (1–5 mol% loading) .

- Scale-Up Risks : Exothermic reactions during acetic acid coupling; employ dropwise addition and cooling .

Q. What strategies validate interactions with biomolecules (e.g., enzymes)?

Methodological Answer:

- Biophysical Assays :

- ITC/Surface Plasmon Resonance : Quantify binding affinity (KD) of the pyridyl moiety .

- Molecular Docking : Use AutoDock Vina with PyMOL visualization; validate with mutagenesis studies .

- Contradictions : False positives may arise from nonspecific interactions; include negative controls (e.g., methoxy-free analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.